Kinase Selectivity Profiling: Regorafenib Monohydrate Versus Sorafenib in Biochemical IC50 Assays
In head-to-head biochemical kinase inhibition assays, Regorafenib Monohydrate demonstrates a broader and more potent inhibition profile compared to sorafenib, particularly against endothelial cell kinases critical for tumor angiogenesis [1]. Notably, regorafenib inhibits TIE-2 with an IC50 of 311 nM, whereas sorafenib shows no measurable inhibition of this angiopoietin receptor kinase [2]. Against VEGFR-2, regorafenib is approximately 3.6-fold more potent (IC50 4.2 nM versus 15 nM for sorafenib). Regorafenib also exhibits superior potency against PDGFR-β (IC50 22 nM versus 57 nM) and FGFR1 (IC50 202 nM versus 580 nM) [3]. Conversely, sorafenib demonstrates marginally greater potency against wild-type BRAF (IC50 22 nM versus 28 nM) and BRAF V600E (IC50 38 nM versus 19 nM), though both compounds remain equipotent against RAF1 (IC50 2.5 nM for both) [4].
| Evidence Dimension | Biochemical kinase inhibition (IC50, nM) |
|---|---|
| Target Compound Data | VEGFR-1: 13; VEGFR-2: 4.2; VEGFR-3: 46; TIE-2: 311; PDGFR-β: 22; FGFR1: 202; RAF1: 2.5; BRAF WT: 28; BRAF V600E: 19; RET: 1.5; KIT: 7 |
| Comparator Or Baseline | Sorafenib: VEGFR-1: N/A; VEGFR-2: 15; VEGFR-3: 20; TIE-2: N/A; PDGFR-β: 57; FGFR1: 580; RAF1: 2.5; BRAF WT: 22; BRAF V600E: 38; RET: N/A; KIT: N/A |
| Quantified Difference | VEGFR-2: 3.6-fold greater potency (regorafenib); TIE-2: unique target inhibition; PDGFR-β: 2.6-fold greater potency; FGFR1: 2.9-fold greater potency |
| Conditions | Recombinant kinase biochemical assays; regorafenib tested at fixed 1 μM concentration with IC50 values determined for responding kinases |
Why This Matters
Procurement decisions for kinase inhibitor screening panels must account for TIE-2 inclusion and differential VEGFR-2/PDGFR-β/FGFR1 potency, as sorafenib will not recapitulate regorafenib's anti-angiogenic signaling blockade in vascular biology or tumor angiogenesis models.
- [1] Wilhelm SM, et al. Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. Int J Cancer. 2011;129(1):245-255. View Source
- [2] Grothey A, et al. Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial. Lancet. 2013;381(9863):303-312. Supplementary Table: Kinase Inhibition Profile. View Source
- [3] Grothey A, et al. Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial. Lancet. 2013;381(9863):303-312. Supplementary Table: Kinase Inhibition Profile. View Source
- [4] Grothey A, et al. Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial. Lancet. 2013;381(9863):303-312. Supplementary Table: Kinase Inhibition Profile. View Source
